Ethanethiol, 2-(octylthio)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-(octylthio)-, can be synthesized through the reaction of ethanethiol with octyl halides under nucleophilic substitution conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the ethanethiol, forming a thiolate anion that subsequently attacks the octyl halide to form the desired product .
Industrial Production Methods
similar thiol compounds are often produced through the reaction of alcohols with hydrogen sulfide gas over an acidic solid catalyst, such as alumina .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(octylthio)-, undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Bromine (Br₂) or iodine (I₂) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) or other reducing agents.
Substitution: Alkyl halides (e.g., octyl bromide) and bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thioethers (R-S-R’).
Scientific Research Applications
Ethanethiol, 2-(octylthio)-, has limited scientific research applications due to its largely obsolete status. Historically, it was used as an insect repellent to control termite infestations . Its moderate toxicity to aquatic organisms and low mammalian oral toxicity made it suitable for this purpose . data regarding its environmental fate and broader applications are scant .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ethanethiol (C₂H₅SH): A simple thiol used as an odorant for natural gas.
Methanethiol (CH₃SH): Another simple thiol with a strong odor, used in the chemical industry.
2-Butanethiol (C₄H₉SH): A thiol with similar chemical properties but different applications.
Uniqueness
Ethanethiol, 2-(octylthio)-, is unique due to its specific use as an insect repellent and its moderate toxicity to aquatic organisms . Its structure, featuring an octylthio group, distinguishes it from simpler thiols like ethanethiol and methanethiol .
Properties
CAS No. |
53787-06-7 |
---|---|
Molecular Formula |
C10H22S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
2-octylsulfanylethanethiol |
InChI |
InChI=1S/C10H22S2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3 |
InChI Key |
MREIKZQLDBMRGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCS |
Origin of Product |
United States |
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